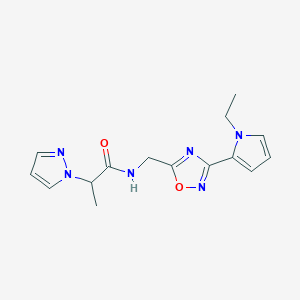
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
The mechanism of action of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood, but it is believed to involve modulation of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By modulating AMPA receptors, 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and hippocampus. These effects may contribute to the cognitive-enhancing properties of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for studying the mechanisms of cognitive enhancement and synaptic plasticity. However, one limitation of using 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is that it is a relatively new compound and its long-term effects are not well-known. Additionally, the effects of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide may vary depending on the dose and duration of treatment, which can make it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One direction is to further investigate the mechanisms of action of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide, particularly its effects on AMPA receptors and synaptic plasticity. Another direction is to investigate the potential therapeutic uses of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide, such as in the treatment of cognitive impairment or neurological disorders. Additionally, future research could investigate the long-term effects of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide and the optimal dosing and duration of treatment. Overall, 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has the potential to be a valuable tool for studying cognitive function and synaptic plasticity, as well as a potential therapeutic agent for cognitive impairment and neurological disorders.
Synthesemethoden
The synthesis of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 2-(bromomethyl)azepane, followed by reaction with acetic anhydride. The resulting product is 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide, which is a white crystalline powder. This synthesis method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential as a cognitive enhancer. Several studies have shown that 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide can improve cognitive function in animals and humans. In animal studies, 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to improve memory and learning, as well as increase wakefulness and attention. In human studies, 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to improve cognitive function in healthy volunteers, as well as in individuals with cognitive impairment.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-12(2)14(3,11-15)16-13(18)10-17-8-6-4-5-7-9-17/h12H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAISUAHVRWCZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2642853.png)






![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)